molecular formula C8H12ClN3O B1488874 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol CAS No. 1247941-25-8

3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol

Cat. No.: B1488874
CAS No.: 1247941-25-8
M. Wt: 201.65 g/mol
InChI Key: CEZDVJUSFDTFEQ-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol is a chemical compound characterized by its unique molecular structure, which includes a pyrimidinyl group, a chloro substituent, and a hydroxyl group attached to a propane chain. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol typically involves the reaction of 6-chloro-2-methylpyrimidin-4-ylamine with 3-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding aldehyde or carboxylic acid.

  • Reduction: The compound can be reduced to remove the chlorine substituent, yielding a dechlorinated product.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

  • Oxidation: 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propanal or 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propanoic acid.

  • Reduction: 3-[(2-methylpyrimidin-4-yl)amino]propan-1-ol.

  • Substitution: Various alkyl or aryl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

  • 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide

  • 2-amino-4-chloro-6-methylpyrimidine

  • N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide

Uniqueness: 3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol is unique due to its specific structural features, which include the presence of both a chloro substituent and a hydroxyl group on a propane chain

Properties

IUPAC Name

3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-6-11-7(9)5-8(12-6)10-3-2-4-13/h5,13H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZDVJUSFDTFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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